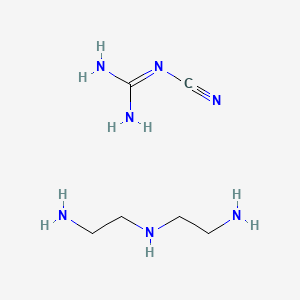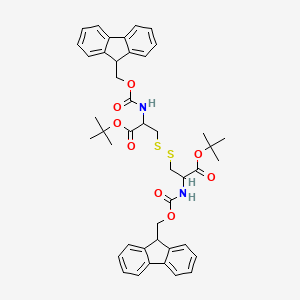
(Fmoc-Cys-OtBu)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Fmoc-Cys-OtBu): Nα-Fmoc-S-tert-butyl-L-cysteine , is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the thiol group of cysteine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Fmoc-Cys-OtBu) typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl group is introduced using tert-butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of (Fmoc-Cys-OtBu) is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using piperidine, and the tert-butyl group is removed using trifluoroacetic acid (TFA) .
化学反応の分析
Types of Reactions: (Fmoc-Cys-OtBu) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using TFA.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for tert-butyl removal.
Oxidation: Hydrogen peroxide or iodine for disulfide formation.
Major Products:
Deprotected Cysteine Derivatives: Resulting from the removal of protecting groups.
Disulfides: Formed from the oxidation of the thiol group.
科学的研究の応用
Chemistry: (Fmoc-Cys-OtBu) is extensively used in SPPS for the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues in peptides, which are crucial for forming disulfide bonds and maintaining protein structure .
Biology and Medicine: In biological research, (Fmoc-Cys-OtBu) is used to synthesize peptides that mimic natural proteins. These peptides are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Industry: In the pharmaceutical industry, (Fmoc-Cys-OtBu) is used in the synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and therapeutic agents .
作用機序
The primary function of (Fmoc-Cys-OtBu) in SPPS is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds and disulfide bridges .
類似化合物との比較
Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH): Similar to (Fmoc-Cys-OtBu) but with a trityl group protecting the thiol group.
Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH): Uses an acetamidomethyl group for thiol protection.
Nα-Fmoc-S-triphenylmethyl-L-cysteine (Fmoc-Cys(Trt)-OH): Another variant with a triphenylmethyl group.
Uniqueness: (Fmoc-Cys-OtBu) is unique due to its use of the tert-butyl group for thiol protection, which provides stability under acidic conditions and is easily removed using TFA. This makes it particularly useful in SPPS where mild deprotection conditions are required .
特性
分子式 |
C44H48N2O8S2 |
|---|---|
分子量 |
797.0 g/mol |
IUPAC名 |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50) |
InChIキー |
IQCNHOFZFYLKLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


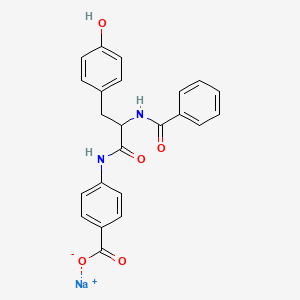
![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
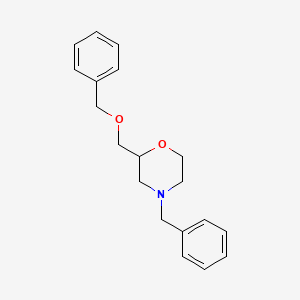
![CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)
![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)

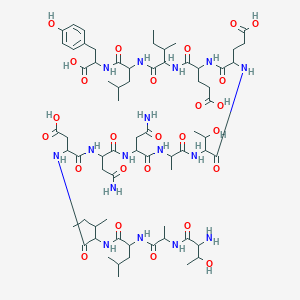
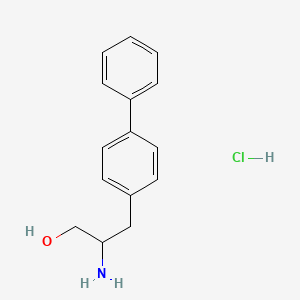
![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
